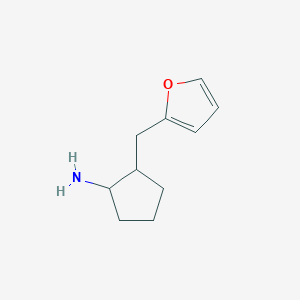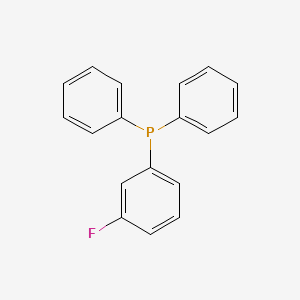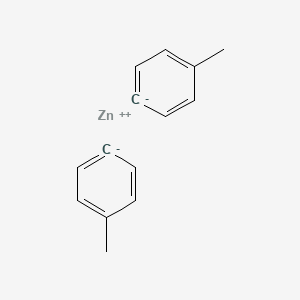
Zinc, bis(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc, bis(4-methylphenyl)- typically involves the reaction of zinc chloride with 4-methylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
ZnCl2+2C6H4CH3MgBr→Zn(C6H4CH3)2+2MgBrCl
Industrial Production Methods
Industrial production of zinc, bis(4-methylphenyl)- may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc, bis(4-methylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and corresponding organic by-products.
Substitution: It can participate in substitution reactions where the 4-methylphenyl groups are replaced by other ligands.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Substitution: Reagents such as halogens or other organometallic compounds can be used.
Coupling Reactions: Palladium or nickel catalysts are typically employed in cross-coupling reactions.
Major Products Formed
Oxidation: Zinc oxide and 4-methylbenzaldehyde.
Substitution: Various substituted zinc compounds depending on the reagents used.
Coupling Reactions: Biphenyl derivatives and other complex organic molecules.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, zinc, bis(4-methylphenyl)- is used as a reagent in cross-coupling reactions to form carbon-carbon bonds. It is particularly useful in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of zinc, bis(4-methylphenyl)- can be used in the synthesis of biologically active molecules. Its role in facilitating complex organic transformations makes it valuable in medicinal chemistry.
Industry
In the industrial sector, zinc, bis(4-methylphenyl)- is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable organozinc intermediates is exploited in various manufacturing processes.
Mécanisme D'action
The mechanism by which zinc, bis(4-methylphenyl)- exerts its effects is primarily through its role as a nucleophile in organic reactions. The zinc atom, being electropositive, facilitates the transfer of the 4-methylphenyl groups to electrophilic centers in target molecules. This transfer is often mediated by transition metal catalysts, which enhance the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc, bis(4-methylphenyl)porphyrin: A porphyrin complex with similar structural features but different reactivity and applications.
Zinc, bis(4-methylphenyl)salicylaldiminato: A Schiff base complex with distinct coordination chemistry and uses.
Uniqueness
Zinc, bis(4-methylphenyl)- is unique due to its specific organozinc structure, which imparts distinct reactivity in organic synthesis. Its ability to participate in cross-coupling reactions with high efficiency sets it apart from other zinc compounds.
Propriétés
Numéro CAS |
15106-88-4 |
|---|---|
Formule moléculaire |
C14H14Zn |
Poids moléculaire |
247.6 g/mol |
Nom IUPAC |
zinc;methylbenzene |
InChI |
InChI=1S/2C7H7.Zn/c2*1-7-5-3-2-4-6-7;/h2*3-6H,1H3;/q2*-1;+2 |
Clé InChI |
ZTCUHUOKCNLFDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)
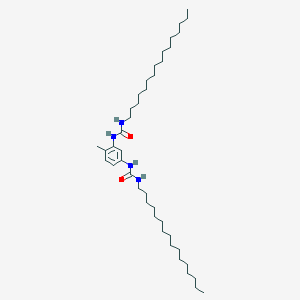


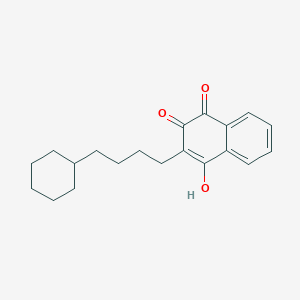
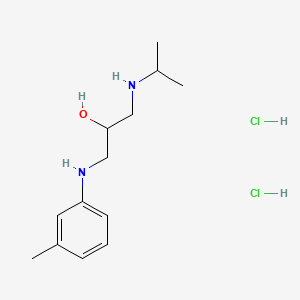

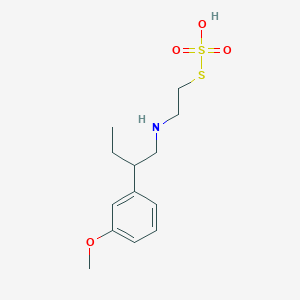


![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
